molecular formula C10H18N4 B13528139 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13528139
M. Wt: 194.28 g/mol
InChI Key: GNIZJTSEOQLUQS-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a cyclopentyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halides.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the conditions used.

Scientific Research Applications

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cell survival and proliferation. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C10H18N4/c1-7(11)10-12-9(13-14(10)2)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3

InChI Key

GNIZJTSEOQLUQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1C)C2CCCC2)N

Origin of Product

United States

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